丙二腈,(2-萘甲亚基)-

描述

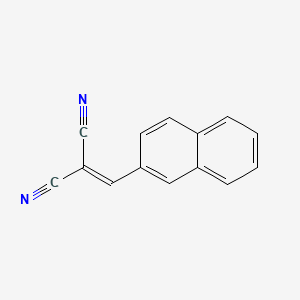

“Malononitrile, (2-naphthylmethylene)-” is an organic compound with the molecular formula C14H8N2 . It is a widely used building block in organic synthesis .

Synthesis Analysis

The synthesis of benzylidenemalononitrile, a derivative of malononitrile, can be achieved by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids . The synthesis of these nanohybrids was carried out by the ultrasonic hydroxide assisted reduction method .Molecular Structure Analysis

The molecular structure of “Malononitrile, (2-naphthylmethylene)-” is represented by the formula C14H8N2 . The molecular weight of the compound is 204.23 g/mol .Chemical Reactions Analysis

Malononitrile can react with different substituted aldehydes in the presence of a catalyst to form a variety of derivatives .Physical And Chemical Properties Analysis

Malononitrile is a colorless or white solid, although aged samples appear yellow or even brown . It is denser than water and soluble in water . The compound has a molar mass of 66.063 g·mol −1 .科学研究应用

阿尔茨海默病研究丙二腈衍生物,如 [18F]FDDNP,已用于阿尔茨海默病研究。这些化合物有助于确定阿尔茨海默病患者大脑中神经原纤维缠结和β-淀粉样蛋白老年斑的定位和负荷。这是通过正电子发射断层扫描实现的,该扫描与患者的记忆表现评分相关 (Shoghi-Jadid 等人,2002)。

光物理研究已对萘甲亚基丙二腈的光物理性质进行了研究,以了解它们作为流动性探针的潜力。这些研究涉及溶剂依赖性、吸收和发射频率以及荧光寿命,提供了对它们的电荷转移性质和极性激发态的见解 (Breffke 等人,2015)。

荧光探针开发丙二腈衍生物已被用于开发用于检测水中丙二腈的潜在开启荧光探针。这些探针展示了显着的荧光开启响应,并适用于包括环境和生物样品在内的各种领域 (Jung 等人,2020)。

有机合成在有机化学中,丙二腈及其衍生物用作多组分反应中的催化剂,用于合成多种功能化分子。这些反应通常生成在生物系统中具有潜在应用的化合物 (Khan 等人,2014)。

纺织工业丙二腈缩合染料已应用于聚酯和尼龙织物,与未缩合类似物相比,提供了更深的颜色和更好的牢度。这表明丙二腈在纺织工业中用于增强染料性能的用途 (Lams 等人,2014)。

化学传感化合物 2-(萘-1-基甲亚基)丙二腈已被合成作为一种简单、灵敏的化学传感器,用于检测水溶液中的氰化物。这突出了丙二腈衍生物在环境监测和公共卫生中的应用 (Lin 等人,2013)。

在医药和化学中的合成应用丙二腈广泛用于合成药物、农药、杀菌剂和有机半导体。与其他 CH 酸相比,其独特的反应性促进了其在有机化学中的广泛应用 (Hassan & Elmaghraby,2015)。

光学探针的开发丙二腈衍生物因其光学性质而受到探索,如 CN-Laurdan 等化合物的合成和表征。这些研究提供了对非辐射衰变途径和作为分子转子的潜在应用的见解 (Hornum 等人,2021)。

朊病毒病研究化合物 FDDNP,一种丙二腈衍生物,已被评估用于标记朊病毒病患者小脑切片中的朊病毒斑块。这可能为变异型克雅氏病等疾病开辟新的诊断可能性 (Bresjanac 等人,2003)。

作用机制

Target of Action

It is known that malononitrile derivatives are widely used building blocks in organic synthesis .

Mode of Action

A study on the photophysical properties of three naphthylmethylene malononitriles suggests that these molecules have substantial charge-transfer character and produce highly polar excited states .

Biochemical Pathways

Malononitrile is known to be used in the knoevenagel condensation , a reaction that forms a carbon-carbon bond between a carbonyl compound and a compound containing an active methylene group .

Result of Action

The photophysical properties of naphthylmethylene malononitriles suggest that they may have potential utility as fluidity probes .

Action Environment

The action of Malononitrile, (2-naphthylmethylene)- is influenced by environmental factors. For instance, the solvent dependence of the photophysical properties of naphthylmethylene malononitriles was studied, and both solvent polarity and fluidity were found to be important determinants of lifetime .

安全和危害

未来方向

生化分析

Biochemical Properties

“Malononitrile, (2-naphthylmethylene)-” has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions. For instance, it has been used in the synthesis of fungicides, indicating its potential interaction with enzymes involved in fungal metabolism .

Cellular Effects

The effects of “Malononitrile, (2-naphthylmethylene)-” on cells and cellular processes are diverse. It can influence cell function, including impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have significant inhibitory effects against Rhizoctonia solani, a plant pathogenic fungus .

Molecular Mechanism

At the molecular level, “Malononitrile, (2-naphthylmethylene)-” exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Malononitrile, (2-naphthylmethylene)-” can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of “Malononitrile, (2-naphthylmethylene)-” can vary with different dosages in animal models

Metabolic Pathways

“Malononitrile, (2-naphthylmethylene)-” is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . Detailed information on these metabolic pathways is currently limited.

Transport and Distribution

The transport and distribution of “Malononitrile, (2-naphthylmethylene)-” within cells and tissues involve various transporters or binding proteins

属性

IUPAC Name |

2-(naphthalen-2-ylmethylidene)propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-12(10-16)7-11-5-6-13-3-1-2-4-14(13)8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETSUBDMYFNYDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183874 | |

| Record name | Malononitrile, (2-naphthylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2972-84-1 | |

| Record name | 2-(2-Naphthalenylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthylmethylene-malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC61800 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (2-naphthylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-NAPHTHYLMETHYLENE-MALONONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DNM3XRF776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(5-Bromofuran-2-yl)methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3050853.png)